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Compound of Interest

Compound Name:
5-(Pyridin-3-yl)-1H-pyrazol-3-

amine hydrochloride

CAS No.: 1071623-05-6

Cat. No.: B1393800 Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of the aminopyrazole urea scaffold, a

privileged structure in medicinal chemistry widely utilized to design Type I and Type II kinase

inhibitors (e.g., VEGFR, Aurora, Trk). This document dissects the pharmacophore into its

functional modules, details industrial-standard synthetic protocols, and analyzes the structure-

activity relationships (SAR) that govern potency and selectivity. It is designed for medicinal

chemists and pharmacologists requiring actionable insights for lead optimization.

The Pharmacophore: Anatomy of the Scaffold
The aminopyrazole urea scaffold functions as a "bi-dentate" or "tri-dentate" anchor within the

kinase ATP-binding pocket. Its efficacy stems from its ability to bridge the hinge region and the

allosteric hydrophobic pocket, mediated by a rigid urea linker.

Structural Modules
The Hinge Binder (Aminopyrazole):

Function: Mimics the adenine ring of ATP.
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Interaction: Forms critical hydrogen bonds (donor/acceptor) with the kinase hinge

backbone residues.

Regioisomerism: The 3-aminopyrazole and 4-aminopyrazole isomers are most common.

The 3-amino variant often allows the pyrazole NH to donate to the hinge, while the 4-

amino variant (seen in AT9283) positions the urea to project deep into the specificity

pocket.

The Linker (Urea):

Function: Acts as a directional switch and hydrogen bond donor.

Interaction: The urea NH groups typically form a dual H-bond "staple" with the conserved

Glu (from the

C-helix) and the Asp (of the DFG motif). This interaction is crucial for stabilizing the "DFG-
out" (inactive) conformation in Type II inhibitors.

The Cap/Tail (Aryl/Heteroaryl Group):

Function: Occupies the hydrophobic allosteric pocket (adjacent to the ATP site) or extends

towards the solvent front.

Interaction: Determines kinase selectivity (e.g., VEGFR vs. PDGFR) and physicochemical

properties (logP, solubility).

Synthetic Strategies: Protocols & Causality
While direct coupling with isocyanates is possible, it often lacks control and requires handling

toxic reagents. The Phenyl Carbamate Method is the preferred industrial route due to higher

safety, stability of intermediates, and the ability to use complex amines that are not available as

isocyanates.

Protocol: Carbamate-Mediated Urea Synthesis
Objective: Synthesis of 1-(1H-pyrazol-3-yl)-3-phenylurea derivatives.

Step 1: Formation of the Phenyl Carbamate Intermediate
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Rationale: Phenyl chloroformate activates the aniline "Tail" under mild conditions, creating a

stable crystalline intermediate (carbamate) that can be stored.

Reagents: Aniline derivative (1.0 eq), Phenyl chloroformate (1.05 eq), Pyridine or

(base).

Solvent: THF or DCM (Anhydrous). Why? To prevent hydrolysis of the chloroformate.

Procedure:

Dissolve the aniline derivative in anhydrous THF at 0°C.

Add pyridine (1.1 eq) dropwise to scavenge HCl.

Add phenyl chloroformate (1.05 eq) slowly. Control exotherm to prevent bis-acylation.

Stir at RT for 1-2 hours.

Workup: Quench with water. The carbamate usually precipitates. Filter and wash with

.

Step 2: Aminopyrazole Coupling
Rationale: The aminopyrazole nucleophile attacks the carbamate carbonyl, displacing

phenol. This is driven by base and heat.

Reagents: Phenyl carbamate intermediate (from Step 1), 3-Aminopyrazole (1.0 eq),

(Triethylamine) or DIPEA.

Solvent: DMSO or DMF. Why? Aminopyrazoles are polar; high-boiling polar aprotic solvents

ensure solubility and facilitate the transition state at higher temps.

Procedure:

Dissolve the phenyl carbamate and 3-aminopyrazole in DMSO (0.5 M concentration).

Add
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(1.2 eq).

Heat to 60-80°C for 4-12 hours. Monitor by LCMS for disappearance of carbamate.

Workup: Pour reaction mixture into crushed ice/water. The urea product typically precipitates.

Purification: Recrystallization from EtOH/Water or flash chromatography (MeOH/DCM).

Visualization: Synthetic Workflow
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Figure 1: The Phenyl Carbamate route avoids unstable isocyanates, allowing for a convergent

synthesis of diverse urea analogs.

Structure-Activity Relationship (SAR) Deep Dive
The Pyrazole Core (Hinge Interaction)
The pyrazole ring is the anchor. Modifications here drastically alter affinity.

N-Methylation: Methylating the pyrazole nitrogen (N1 or N2) often abolishes activity.

Mechanism:[1][2][3][4] The pyrazole NH is usually a hydrogen bond donor to the hinge

region backbone carbonyl. Capping it removes this interaction.

C4-Substitution: Small groups (Methyl, F) at the C4 position of a 3-aminopyrazole can fill

small hydrophobic pockets in the hinge region, often increasing potency by 2-5 fold.
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The Urea Linker (The "Switch")
H-Bonding: Both urea nitrogens are critical. Alkylation of urea nitrogens (N-Me-Urea)

typically results in a >100-fold loss in potency.

Mechanism:[1][2][3][4] The urea NHs must remain free to form the bidentate H-bond with

the Glu/Asp pair in the

C-helix/DFG motif.

The Distal Tail (Selectivity Determinant)
This is the most variable region. The "Tail" usually consists of a phenyl or heteroaryl ring.

3-Trifluoromethyl (

) / 3-tert-butyl: "Privileged" substitutions on the tail phenyl ring.

Effect: drastically improves potency (nM range).

Mechanism:[1][2][3][4] These bulky lipophilic groups fit into the hydrophobic allosteric

pocket formed when the DFG motif flips (Type II binding).

Solubilizing Groups: Adding basic amines (morpholine, piperazine) to the tail improves

physicochemical properties but must be positioned (usually para) to avoid steric clash with

the hydrophobic pocket.

Data Presentation: Tail Substitution Effects
Table 1: Representative SAR of 3-aminopyrazole urea derivatives against VEGFR2 (KDR).

Data synthesized from trends observed in Linifanib and related chemotypes.
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Compound
Tail
Substituent
(R)

IC50
(VEGFR2)

Electronic
Effect

Lipophilicit
y (

)

SAR
Interpretati
on

1

Phenyl

(Unsubstitute

d)

> 1000 nM Neutral Moderate

Lacks

hydrophobic

pocket filling.

2
4-Fluoro-

phenyl
450 nM

E-

Withdrawing
+0.14

Minimal

improvement;

F is too small.

3
3-Methyl-

phenyl
120 nM Weak Donor +0.56

Better fit, but

insufficient

bulk.

4

3-

Trifluorometh

yl-phenyl

12 nM
E-

Withdrawing
+0.88

Optimal.

Strong

hydrophobic

interaction.

5
3-tert-Butyl-

phenyl
15 nM Neutral +1.98

Excellent

hydrophobic

fit

(Bioisostere

to

).

6
4-Methoxy-

phenyl
800 nM Donor -0.02

Electronic

mismatch;

potential

steric clash.

Mechanism of Action & Signaling[1][4]
Aminopyrazole ureas frequently act as Type II Kinase Inhibitors.

Binding: They bind to the inactive conformation of the kinase (DFG-out).
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Stabilization: The urea moiety bridges the ATP site and the allosteric pocket, "locking" the

activation loop in a non-productive state.

Pathway Inhibition: By inhibiting receptor tyrosine kinases (RTKs) like VEGFR or Aurora

kinases, they block downstream signaling cascades (MAPK/ERK, PI3K/Akt) responsible for

proliferation and angiogenesis.

Visualization: Kinase Signaling Pathway
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Figure 2: The inhibitor targets the transmembrane RTK (e.g., VEGFR), preventing

autophosphorylation and halting the RAS-RAF-MEK-ERK cascade.

Case Study: AT9283
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Compound: 1-(4-(3-amino-1H-pyrazol-4-yl)phenyl)-3-(3-morpholinophenyl)urea.

Target: Aurora A/B, JAK2.

SAR Highlight: This molecule utilizes a 4-aminopyrazole connected to a phenyl ring.

The pyrazole acts as the hinge binder.

The urea links to a morpholine-substituted tail.

Outcome: The morpholine provides solubility and extends towards the solvent front, while

the urea stabilizes the active site interactions. This demonstrates the versatility of the

scaffold beyond simple VEGFR inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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